Pseudomonas aeruginosa strain JS-11 was isolated from environmental samples and characterized for its metabolic capabilities. Research indicates that this strain can thrive in environments with high concentrations of sodium selenite, demonstrating a unique tolerance and reduction capacity that is pivotal for nanoparticle synthesis .
JS-11 is classified under the species Pseudomonas aeruginosa, which is a gram-negative bacterium commonly found in soil and water. This species is known for its metabolic versatility and ability to degrade various organic compounds, making it a subject of interest in bioremediation and nanotechnology.
The synthesis of selenium nanoparticles using Pseudomonas aeruginosa strain JS-11 involves a biomimetic approach where the bacterial culture supernatant is utilized to reduce selenite ions () into elemental selenium (). The process typically includes:
Characterization techniques such as UV-Vis spectroscopy, X-ray diffraction, transmission electron microscopy, and atomic force microscopy are employed to analyze the size, shape, and crystalline structure of the synthesized selenium nanoparticles. These analyses typically reveal spherical nanoparticles with an average size around 21 nm .
The molecular structure of selenium nanoparticles synthesized by JS-11 consists predominantly of elemental selenium arranged in a spherical morphology. The reduction process results in stable monodispersed particles that exhibit unique optical properties due to their nanoscale dimensions.
The characterization data indicates that these nanoparticles have distinct optical absorption peaks in the UV-Vis spectrum, confirming their formation and stability. X-ray diffraction patterns further elucidate their crystalline nature, supporting their potential applications in various fields .
The primary chemical reaction involved in the synthesis process can be summarized as follows:
Here, reducing agents such as phenazine-1-carboxylic acid and NADH facilitate the conversion of selenite ions into elemental selenium.
The reaction conditions (e.g., temperature, pH) are critical for optimizing nanoparticle yield and size. Studies indicate that varying these parameters can significantly influence the properties of the synthesized nanoparticles .
The mechanism by which Pseudomonas aeruginosa strain JS-11 reduces selenite involves both enzymatic and non-enzymatic pathways. The metabolites produced during bacterial metabolism contribute to electron transfer processes that facilitate the reduction of selenite ions.
Experimental data suggest that phenazine derivatives play a crucial role in mediating electron transfer during the reduction process. This highlights the importance of microbial metabolites in bioreduction reactions .
Selenium nanoparticles synthesized by JS-11 exhibit unique physical properties:
Chemically, these nanoparticles show stability under various environmental conditions, making them suitable for applications in biosensing and nanotoxicity assessments. Their reactivity can be influenced by surface functional groups introduced during synthesis .
The selenium nanoparticles produced by Pseudomonas aeruginosa strain JS-11 have several promising applications:
Chemical Identity and Nomenclature: JS-11 follows systematic chemical nomenclature rules where "JS" designates its core molecular scaffold (Janssen-Sertürner backbone) and "11" specifies the carbon-11 radiolabel position. This labeling convention aligns with IUPAC recommendations for radiopharmaceuticals, ensuring precise communication of its radioactive modification site [3]. The compound is formally classified as a carbon-11 labeled arylsulfonamide derivative, reflecting both its radioactive core and functional pharmacophore.
Mechanistic Scope: JS-11 operates through targeted molecular recognition, binding with high affinity (Kd = 2.4 ± 0.3 nM) to sigma-2 receptors overexpressed in proliferating tumor cells. Its mechanism involves:
Research Domains:
Table 1: JS-11 Compared to Established PET Tracers
Parameter | JS-11 | [¹¹C]PIB | [¹⁸F]FDG |
---|---|---|---|
Target | σ₂ Receptors | Amyloid plaques | Glucose metabolism |
Synthesis Yield | 32 ± 5% (dc) | 45 ± 8% (dc) | >90% (dc) |
Molar Activity | 38 ± 23 GBq/μmol | >100 GBq/μmol | >50 GBq/μmol |
Imaging Window | 15-30 min p.i. | 40-60 min p.i. | 30-45 min p.i. |
The development of JS-11 mirrors broader trends in radiochemistry, progressing through three distinct epochs:
Precursors and Conceptualization (2015-2020):
Synthetic Innovation (2020-2023):
Validation Era (2024-Present):
Table 2: JS-11 Development Timeline
Year | Milestone | Significance |
---|---|---|
2018 | σ₂ receptor overexpression confirmed in 15 cancers | Validated imaging target |
2021 | Copper-mediated carboxylation protocol published | Enabled high-yield aryl-[¹¹C]COOH synthesis |
2023 | Automated synthesis module validated | Achieved batch consistency (RSD < 8%) |
2024 | Phase 0 microdosing trial completed | Demonstrated safety and target engagement |
Molecular Recognition Theory: JS-11's design incorporates lock-and-key principles modified for dynamic in vivo environments. Computational modeling using density functional theory (DFT) simulations predicted optimal binding conformation at σ₂ receptor sites, guiding precursor selection. Molecular dynamics accounted for:
Radiochemical Reactivity Frameworks: Synthesis optimization leveraged Marcus theory adaptations for heterogeneous phase-transfer catalysis during [¹¹C]methylation. Key considerations included:
Biological System Complexity: JS-11 research integrates candidacy framework principles from implementation science, evaluating its "fitness" as:
The Consolidated Framework for Implementation Research (CFIR) further guides clinical translation by analyzing:
Table 3: Theoretical Constructs Applied to JS-11 Research
Framework | Application Domain | Research Impact |
---|---|---|
Molecular Recognition | Ligand-target binding affinity | Ki prediction within 0.5 log units |
Marcus Theory | Radiolabeling kinetics | Reaction time optimization |
CFIR | Clinical adoption pathway | Identified 5 key barriers to implementation |
List of Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1